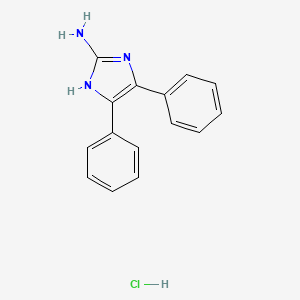

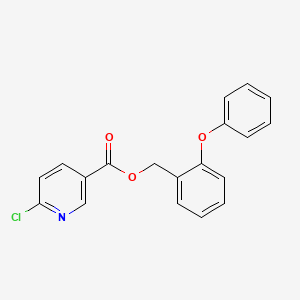

![molecular formula C22H26N6O3 B2804730 2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223793-40-5](/img/structure/B2804730.png)

2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of compounds that have been a focal point in the synthesis and structural analysis within the field of organic chemistry. Research efforts have elucidated methods for synthesizing various derivatives of triazoloquinazolines and triazolopyrimidines, showcasing the versatility of these compounds in organic synthesis. For example, Chernyshev et al. (2008) detailed the synthesis of hexahydro-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazolines] through a condensation process, followed by hydrogenation, providing insights into the structural characteristics and synthetic pathways of related compounds (Chernyshev et al., 2008). Similarly, Lipson et al. (2006) discussed the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, leading to the formation of partially hydrogenated triazoloquinazolin-8-ones, emphasizing the compound's role in the development of novel synthetic strategies (Lipson et al., 2006).

Computational Prediction and Biological Activity

The compound's derivatives have also been investigated for their potential biological activities using computational prediction methods. Danylchenko et al. (2016) explored the virtual library of triazoloquinazoline derivatives to determine their spectrum of biological activity and acute toxicity, highlighting the compound's relevance in medicinal chemistry. Their work suggests that these derivatives could be promising for the treatment of neurotic disorders, underscoring the importance of such compounds in the development of new therapeutic agents (Danylchenko et al., 2016).

Orientations Futures

The 1,2,4-triazole-containing scaffolds have significant pharmacological significance and have been the focus of many research studies . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3/c1-14(2)13-26-20(30)17-9-8-15(19(29)24-16-6-4-3-5-7-16)12-18(17)28-21(26)25-27(11-10-23)22(28)31/h8-9,12,14,16H,3-7,11,13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFWWUNMOMYEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

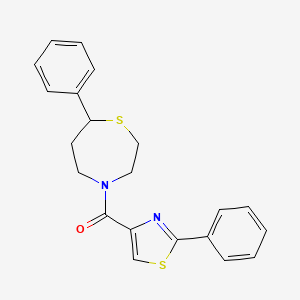

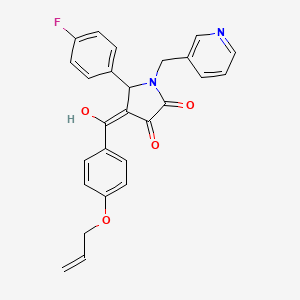

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

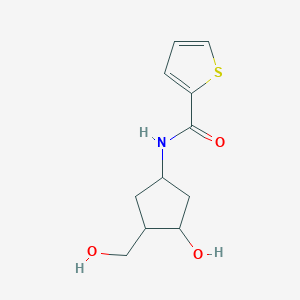

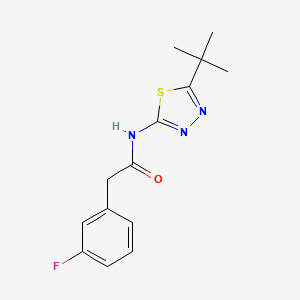

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)

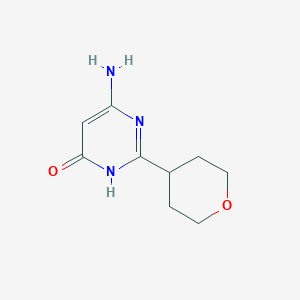

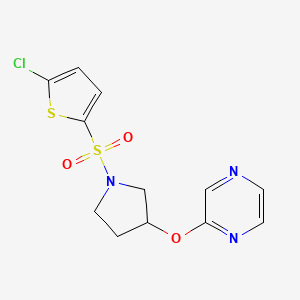

![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)